



Application Notes: **AF647-NHS Ester** in Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 647 (AF647)-NHS ester is a bright, far-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2] Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on biomolecules to form stable covalent bonds, making it an ideal tool for creating fluorescently labeled probes for various applications, particularly immunofluorescence microscopy.[3][4]

Key Features and Advantages

- Bright and Photostable: AF647 is a highly fluorescent dye with exceptional photostability, allowing for robust and reproducible imaging with minimal signal loss over time.[2] This makes it well-suited for demanding applications such as confocal microscopy and superresolution imaging.
- Far-Red Emission: With excitation and emission maxima around 651 nm and 672 nm respectively, AF647 lies in the far-red region of the spectrum. This spectral range minimizes autofluorescence from common biological samples, leading to a higher signal-to-noise ratio and improved image clarity.
- pH Insensitivity: The fluorescence of AF647 is stable across a broad pH range (pH 4 to 10), ensuring consistent performance in various biological buffers and cellular environments.



- High Water Solubility: The dye's excellent water solubility simplifies the labeling process and reduces the risk of probe aggregation.
- Amine-Reactivity: The NHS ester group efficiently couples to primary amines (e.g., lysine residues) on proteins, providing a straightforward and reliable method for antibody and protein conjugation.

Applications in Immunofluorescence

AF647-labeled antibodies are extensively used for the detection and visualization of specific target antigens in cells and tissues. Key applications include:

- Cellular Imaging: Visualization of subcellular structures and protein localization within fixed or live cells.
- Tissue Staining: Analysis of protein expression and distribution in tissue sections for histology and pathology studies.
- Flow Cytometry: Quantification of cell populations based on the expression of specific cell surface or intracellular markers.
- Multi-Color Imaging: The far-red emission of AF647 allows for its use in combination with other fluorophores with minimal spectral overlap, enabling multi-plexed detection of different targets in the same sample.

Spectral Properties

Property	Value
Excitation Maximum (Ex)	~651 nm
Emission Maximum (Em)	~672 nm
Molar Extinction Coefficient	~270,000 cm ⁻¹ M ⁻¹
Quantum Yield	~0.15 - 0.33

Experimental Protocols



Protocol 1: Labeling of IgG Antibodies with AF647-NHS Ester

This protocol provides a general guideline for labeling immunoglobulin G (IgG) antibodies. The optimal conditions may need to be adjusted based on the specific antibody and its concentration.

Materials:

- IgG antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
- AF647-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer (pH 8.3-9.0)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). If necessary, dialyze the antibody against PBS.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to 8.3-8.5.
- AF647-NHS Ester Stock Solution Preparation:
 - Dissolve the AF647-NHS ester in DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
- Conjugation Reaction:



- The optimal molar ratio of dye to antibody should be determined empirically. A starting point of 10:1 (dye:antibody) is recommended. Ratios between 5:1 and 20:1 can be tested.
- Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.
- Purification of the Labeled Antibody:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (the first colored band to elute).
- Determination of Degree of Labeling (DOL):
 - The DOL (the average number of dye molecules per antibody) can be calculated using the absorbance of the dye at ~650 nm and the protein at 280 nm.
 - A DOL of 3-7 is often optimal for IgG antibodies.
- Storage:

 Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (0.1%) and 2 mM sodium azide, or aliquot and store at -20°C or -80°C.

Recommended Dye to Protein Molar Ratios for IgG Labeling



Ratio	Recommendation
5:1	A good starting point for initial experiments.
10:1	Often provides a good balance of brightness and antibody function.
15:1	Can be used to achieve higher degrees of labeling for brighter signals.
20:1	May be necessary for some antibodies but carries a higher risk of over-labeling and antibody precipitation.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol describes a general procedure for immunofluorescent staining of fixed and permeabilized adherent cells grown on coverslips.

Materials:

- AF647-labeled primary or secondary antibody
- Cells grown on sterile glass coverslips
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
- Nuclear Counterstain (e.g., DAPI)
- · Mounting Medium

Procedure:

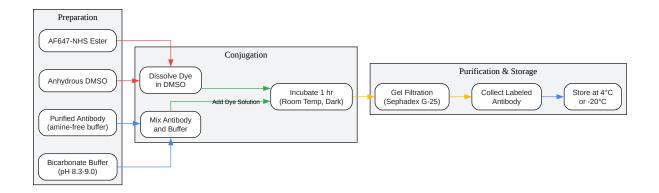


- Cell Culture and Fixation:
 - Culture cells on coverslips to the desired confluency.
 - Wash the cells twice with PBS.
 - Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- · Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the AF647-labeled antibody to the predetermined optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash the cells three times with PBS for 5 minutes each.
- Nuclear Counterstaining:
 - Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.
 - Wash the cells twice with PBS.



- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for AF647 (e.g., Cy5 filter set).

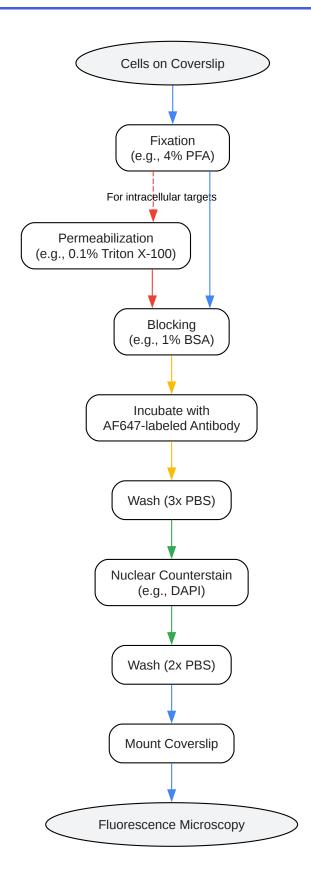
Visualizations



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Caption: Workflow for labeling antibodies with AF647-NHS ester.





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Caption: General workflow for immunofluorescence staining of cells.



References

- 1. lumiprobe.com [lumiprobe.com]
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- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- To cite this document: BenchChem. [Application Notes: AF647-NHS Ester in Immunofluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12289673#using-af647-nhs-ester-in-immunofluorescence-microscopy]

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